3'-Cyano-2-pyrrolidinomethyl benzophenone 3'-Cyano-2-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898774-23-7
VCID: VC3871813
InChI: InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
SMILES: C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol

3'-Cyano-2-pyrrolidinomethyl benzophenone

CAS No.: 898774-23-7

Cat. No.: VC3871813

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

3'-Cyano-2-pyrrolidinomethyl benzophenone - 898774-23-7

Specification

CAS No. 898774-23-7
Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
IUPAC Name 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Standard InChI InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
Standard InChI Key UCOXMCLAYLFYTD-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Canonical SMILES C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3'-Cyano-2-pyrrolidinomethyl benzophenone belongs to the benzophenone family, featuring two benzene rings connected by a ketone group. The 3' position of one benzene ring is substituted with a cyano (CN-\text{C}\equiv\text{N}) group, while the 2 position of the adjacent ring is modified with a pyrrolidinomethyl moiety (CH2-\text{CH}_2-pyrrolidine) . The IUPAC name, 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile, reflects this substitution pattern.

The compound’s SMILES string, \text{C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N}, encodes its connectivity, and its InChIKey (UCOXMCLAYLFYTD-UHFFFAOYSA-N) provides a unique identifier for database searches .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number898774-23-7
Molecular FormulaC19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight290.4 g/mol
SMILES\text{C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N}
XLogP3-AA3.3

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of 3'-cyano-2-pyrrolidinomethyl benzophenone is scarce, analogous benzophenone derivatives are typically prepared via Friedel-Crafts acylation or Ullmann coupling. A plausible route involves:

  • Introduction of the cyano group: Nitration of benzophenone followed by reduction and cyanation.

  • Pyrrolidinomethyl functionalization: Alkylation of a precursor with pyrrolidine in the presence of a formaldehyde source .

For example, VulcanChem’s entry for a related compound (3-cyano-4'-pyrrolidinomethyl benzophenone) highlights reflux conditions and palladium-catalyzed cross-coupling as potential steps. Similar methodologies could be adapted for the target compound.

Physicochemical Properties

Computed and Experimental Data

PubChem’s computational data provide insights into the compound’s behavior:

  • Hydrogen bond acceptors: 3 (ketone oxygen, cyano nitrogen, pyrrolidine nitrogen) .

  • Rotatable bonds: 4, indicating moderate flexibility .

  • Polar surface area: Estimated at 46.7 Ų, suggesting moderate permeability .

Table 2: Key Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar Surface Area46.7 Ų (est.)

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles.

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity.

  • Crystallography: Resolve 3D structure to inform drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator